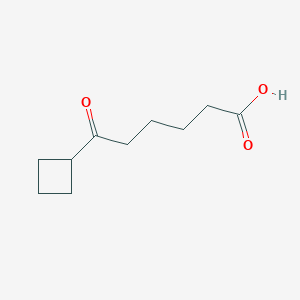

6-Cyclobutyl-6-oxohexanoic acid

Descripción general

Descripción

6-Cyclobutyl-6-oxohexanoic acid, also known as CBHA, is a cyclic ketone carboxylic acid that belongs to the class of γ-lactones. It has a molecular formula of C10H16O3 and a molecular weight of 184.23 g/mol .

Synthesis Analysis

The synthesis of 6-oxohexanoic acid can be achieved through an enzymatic method using 6-aminohexanoic acid and an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274 . The 6-oxohexanoic acid is produced from 6-aminohexanoic acid with 100% yield by incubation with 0.3 U of the ω-AOX and 20 U of catalase at 30 °C for 30 h in 0.1 M potassium phosphate buffer (pH 7.0) .Chemical Reactions Analysis

6-Oxohexanoic acid can be formed by the decomposition of 2-hydroperoxycyclohexanone via nonradical and radical routes, as well as by the oxidation of 2-hydroxycyclohexanone with peroxide compounds . The formation of 6-oxohexanoic acid is a side product in the process of cyclohexane oxidation to cyclohexanol and cyclohexanone .Physical And Chemical Properties Analysis

6-Cyclobutyl-6-oxohexanoic acid has a molecular weight of 184.23 g/mol . The predicted density is 1.131±0.06 g/cm3, and the predicted boiling point is 359.8±25.0 °C .Aplicaciones Científicas De Investigación

- Anti-Inflammatory Properties : Researchers have explored the anti-inflammatory potential of 6-Cyclobutyl-6-oxohexanoic acid. It may inhibit pro-inflammatory pathways, making it a candidate for drug development in conditions like arthritis and inflammatory diseases .

- Neuroprotection : Some studies suggest that this compound could protect neurons from oxidative stress and inflammation. Investigating its neuroprotective effects may lead to novel therapeutic strategies for neurodegenerative disorders .

- Chiral Building Block : Due to its chiral nature, 6-Cyclobutyl-6-oxohexanoic acid serves as a valuable building block in asymmetric synthesis. Chemists use it to create complex molecules with specific stereochemistry .

- Enantioselective Reactions : Researchers have employed this compound as a catalyst in enantioselective transformations. Its unique structure contributes to efficient and selective reactions .

- Polymer Modification : 6-Cyclobutyl-6-oxohexanoic acid can be incorporated into polymer chains to modify their properties. It influences factors like solubility, mechanical strength, and thermal stability .

- Biodegradable Polymers : Scientists explore its use in developing biodegradable polymers for sustainable materials. These polymers find applications in packaging, drug delivery, and tissue engineering .

- Metabolic Studies : Researchers investigate the metabolic fate of 6-Cyclobutyl-6-oxohexanoic acid in living organisms. Understanding its enzymatic transformations and metabolic pathways provides insights into cellular processes .

- Enzyme Inhibition : This compound may act as an enzyme inhibitor. Studying its interactions with specific enzymes can reveal potential therapeutic targets .

- Plant Growth Regulators : Some studies explore the effects of 6-Cyclobutyl-6-oxohexanoic acid on plant growth and development. It may serve as a plant growth regulator or hormone mimic .

- Crop Yield Enhancement : Investigating its impact on crop yield, stress tolerance, and nutrient uptake could have implications for sustainable agriculture .

- Biodegradation Studies : Researchers assess the biodegradability of this compound in soil and water environments. Understanding its fate in ecosystems contributes to environmental risk assessment .

- Toxicity and Ecotoxicology : Investigating its toxicity profile helps evaluate potential environmental hazards and ecological impacts .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science and Polymer Chemistry

Biochemical Research

Agricultural Chemistry

Environmental Chemistry

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to be involved in the oxidation process of cyclohexane .

Mode of Action

6-Cyclobutyl-6-oxohexanoic acid is formed during the oxidation of cyclohexane, cyclohexanone, and 2-hydroxycyclohexanone . It can also be formed by the decomposition of 2-hydroperoxycyclohexanone via nonradical and radical routes, as well as by the oxidation of 2-hydroxycyclohexanone with peroxide compounds .

Biochemical Pathways

The formation of 6-Cyclobutyl-6-oxohexanoic acid is part of the cyclohexane oxidation process. This process involves the buildup of main and side products during uncatalyzed and cobalt naphthenate-catalyzed oxidation of cyclohexane at 150°C . The compound is accumulated in parallel with 6-Hydroxyhexanoic and adipic acids .

Result of Action

Its formation is a significant part of the cyclohexane oxidation process .

Action Environment

The formation of 6-Cyclobutyl-6-oxohexanoic acid is influenced by environmental factors such as temperature and the presence of catalysts. For instance, the buildup kinetics of the compound and other products have been studied during the uncatalyzed and cobalt naphthenate-catalyzed oxidation of cyclohexane at 150°C .

Propiedades

IUPAC Name |

6-cyclobutyl-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9(8-4-3-5-8)6-1-2-7-10(12)13/h8H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRYFHPBAWKZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645360 | |

| Record name | 6-Cyclobutyl-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclobutyl-6-oxohexanoic acid | |

CAS RN |

898766-81-9 | |

| Record name | ε-Oxocyclobutanehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyclobutyl-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.